molecular formula C22H32ClNO4 B2644507 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride CAS No. 1185481-19-9

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride

Cat. No.: B2644507
CAS No.: 1185481-19-9
M. Wt: 409.95
InChI Key: SHXLFOIDGTZDNK-UHFFFAOYSA-N
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Description

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride is a synthetic organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride.

    Attachment of the Propanol Group: The propanol group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the propanol moiety.

    Cyclohexyl Ether Formation: The ethynylcyclohexyl group can be attached through an etherification reaction, typically using a strong base like sodium hydride to deprotonate the alcohol, followed by reaction with an ethynylcyclohexyl halide.

    Hydrochloride Formation: The final hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution Reagents: Alkyl halides, acyl chlorides, and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes and pathways.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride would depend on its specific biological target. Potential mechanisms could include:

    Binding to Receptors: Interaction with specific receptors in the body, leading to modulation of signaling pathways.

    Enzyme Inhibition: Inhibition of enzymes involved in key biological processes.

    Ion Channel Modulation: Affecting the function of ion channels, which play a critical role in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-propanol: Lacks the ethynylcyclohexyl group.

    1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((1-phenyl)oxy)propan-2-ol: Contains a phenyl group instead of an ethynylcyclohexyl group.

Uniqueness

The presence of the ethynylcyclohexyl group in 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO4.ClH/c1-4-22(9-6-5-7-10-22)27-16-19(24)15-23-11-8-17-12-20(25-2)21(26-3)13-18(17)14-23;/h1,12-13,19,24H,5-11,14-16H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXLFOIDGTZDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC(COC3(CCCCC3)C#C)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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